molecular formula C₂₈H₃₄FNO₄ B124794 叔丁基(E)-3,5-二羟基-7-[3'-(4''-氟苯基)-1'-甲基乙基-吲哚-2'-基]-6-庚烯酸酯 CAS No. 129332-29-2

叔丁基(E)-3,5-二羟基-7-[3'-(4''-氟苯基)-1'-甲基乙基-吲哚-2'-基]-6-庚烯酸酯

货号: B124794
CAS 编号: 129332-29-2
分子量: 467.6 g/mol
InChI 键: USGKHYXJISAYPE-CCEZHUSRSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

T-Butyl(E)-3,5-dihydroxy-7-[3'-(4''-fluorophenyl)-1'-methylethyl-indol-2'-yl]-6-heptenoate, also known as T-Butyl(E)-3,5-dihydroxy-7-[3'-(4''-fluorophenyl)-1'-methylethyl-indol-2'-yl]-6-heptenoate, is a useful research compound. Its molecular formula is C₂₈H₃₄FNO₄ and its molecular weight is 467.6 g/mol. The purity is usually 95%.
BenchChem offers high-quality t-Butyl(E)-3,5-dihydroxy-7-[3'-(4''-fluorophenyl)-1'-methylethyl-indol-2'-yl]-6-heptenoate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about t-Butyl(E)-3,5-dihydroxy-7-[3'-(4''-fluorophenyl)-1'-methylethyl-indol-2'-yl]-6-heptenoate including the price, delivery time, and more detailed information at info@benchchem.com.

科学研究应用

Pharmaceutical Applications

  • Intermediate for Fluvastatin Production :
    • t-Butyl(E)-3,5-dihydroxy-7-[3'-(4''-fluorophenyl)-1'-methylethyl-indol-2'-yl]-6-heptenoate is identified as an intermediate in the synthesis of Fluvastatin (CAS No. 93957-16-1), a statin used to treat hyperlipidemia and prevent cardiovascular diseases . This compound facilitates the formation of the active pharmaceutical ingredient (API) by contributing specific functional groups essential for biological activity.
  • Research and Development :
    • Its role as a synthetic intermediate makes it valuable in pharmaceutical research, particularly in optimizing the synthesis of statins and exploring analogs with improved efficacy or reduced side effects . The compound's structural characteristics allow for modifications that can lead to new derivatives with potential therapeutic benefits.

Case Studies and Research Findings

  • Synthesis Pathways :
    • Various synthetic pathways have been explored to produce t-Butyl(E)-3,5-dihydroxy-7-[3'-(4''-fluorophenyl)-1'-methylethyl-indol-2'-yl]-6-heptenoate efficiently. Research has indicated that employing specific catalysts can enhance yield and purity, which is critical for pharmaceutical applications .
  • Biological Activity Studies :
    • Studies have investigated the biological activity of Fluvastatin and its intermediates, including t-Butyl(E)-3,5-dihydroxy derivatives. These studies often focus on their lipid-lowering effects and mechanisms of action at the molecular level, contributing to a better understanding of how structural variations influence pharmacodynamics .

作用机制

Target of Action

Fluvastatin tert-Butyl Ester, also known as t-Butyl(E)-3,5-dihydroxy-7-[3’-(4’‘-fluorophenyl)-1’-methylethyl-indol-2’-yl]-6-heptenoate, primarily targets the hydroxymethylglutaryl-coenzyme A (HMG-CoA) reductase . This enzyme plays a crucial role in the biosynthesis of cholesterol, making it a prime target for pharmacological intervention .

Mode of Action

Fluvastatin tert-Butyl Ester acts as a competitive inhibitor of HMG-CoA reductase . By selectively and competitively inhibiting this hepatic enzyme, it prevents the conversion of HMG-CoA to mevalonate, which is the rate-limiting step in cholesterol biosynthesis .

Biochemical Pathways

The inhibition of HMG-CoA reductase disrupts the cholesterol biosynthesis pathway . This results in a decrease in intracellular cholesterol levels, which triggers an increase in the number of low-density lipoprotein (LDL) receptors on the cell surface. These receptors bind to circulating LDL, leading to its internalization and degradation, and ultimately reducing plasma cholesterol levels .

Pharmacokinetics

The pharmacokinetics of Fluvastatin tert-Butyl Ester involves absorption, distribution, metabolism, and excretion (ADME). It is extensively metabolized in the liver, primarily via the CYP2C9 isoenzyme . The drug’s bioavailability is influenced by factors such as absorption rate and first-pass hepatic extraction . The average fluvastatin concentrations ranged from 1.6 to 106 µg/L .

Result of Action

The primary result of Fluvastatin tert-Butyl Ester’s action is the reduction of plasma cholesterol levels . This is achieved through the increased uptake and degradation of LDL cholesterol due to the upregulation of LDL receptors . This leads to a decrease in total cholesterol, LDL cholesterol, and triglyceride levels, and an increase in high-density lipoprotein (HDL) cholesterol levels .

Action Environment

The action of Fluvastatin tert-Butyl Ester can be influenced by various environmental factors. For instance, the presence of other drugs metabolized by the same CYP450 isoenzymes can affect its metabolism and hence its efficacy . Furthermore, factors such as diet, age, and gender can influence the drug’s pharmacokinetics .

生化分析

Biochemical Properties

Fluvastatin tert-Butyl Ester plays a crucial role in biochemical reactions. It works by inhibiting the enzyme HMG-CoA reductase, which is responsible for producing cholesterol in the liver . This interaction with the enzyme is a key aspect of its biochemical activity.

Cellular Effects

The effects of Fluvastatin tert-Butyl Ester on various types of cells and cellular processes are profound. It influences cell function by impacting cell signaling pathways and gene expression. By inhibiting HMG-CoA reductase, it reduces the production of cholesterol, thereby affecting cellular metabolism .

Molecular Mechanism

The molecular mechanism of action of Fluvastatin tert-Butyl Ester involves binding interactions with the enzyme HMG-CoA reductase . This binding inhibits the enzyme’s activity, leading to a decrease in cholesterol production. This change in enzyme activity can also lead to alterations in gene expression.

Metabolic Pathways

Fluvastatin tert-Butyl Ester is involved in the cholesterol biosynthesis pathway, where it interacts with the enzyme HMG-CoA reductase . The inhibition of this enzyme can affect metabolic flux and metabolite levels.

生物活性

t-Butyl(E)-3,5-dihydroxy-7-[3'-(4''-fluorophenyl)-1'-methylethyl-indol-2'-yl]-6-heptenoate, also referred to as Fluvastatin intermediate F4, is a compound with significant biological activity, particularly in the context of its potential applications in pharmacology and therapeutic interventions. This article explores its biological properties, mechanisms of action, and relevant research findings.

  • Molecular Formula : C28H34FNO4
  • Molecular Weight : 467.57 g/mol
  • CAS Number : 129332-29-2
  • Melting Point : 135-138°C
  • Solubility : Slightly soluble in chloroform, ethyl acetate, and methanol .

t-Butyl(E)-3,5-dihydroxy-7-[3'-(4''-fluorophenyl)-1'-methylethyl-indol-2'-yl]-6-heptenoate exhibits several mechanisms of action that contribute to its biological activity:

  • Inhibition of HMG-CoA Reductase : Similar to other statins, this compound may inhibit HMG-CoA reductase, an enzyme crucial for cholesterol synthesis. This action can lead to lowered cholesterol levels and reduced risk of cardiovascular diseases .
  • Neuroprotective Effects : Research indicates that compounds structurally related to t-butyl derivatives can exhibit neuroprotective properties by modulating ion transport mechanisms in neurons. This is particularly relevant in conditions like ischemic stroke .
  • Antioxidant Activity : The presence of hydroxyl groups in the structure suggests potential antioxidant properties, which may help mitigate oxidative stress in various biological systems .

Case Studies and Research Findings

StudyFindings
Kahle et al. (2009)Investigated the neuroprotective effects of SPAK kinase inhibitors and highlighted the role of compounds similar to t-butyl derivatives in preventing cell swelling during ischemic events.
Cardarelli et al. (2017)Demonstrated that structural modifications in indole derivatives could enhance their efficacy as neuroprotective agents against hypoxic brain injuries .
Huard et al. (2001)Showed that related compounds promoted B cell proliferation and survival, suggesting potential immunomodulatory effects .

Pharmacological Applications

Due to its biological activities, t-butyl(E)-3,5-dihydroxy-7-[3'-(4''-fluorophenyl)-1'-methylethyl-indol-2'-yl]-6-heptenoate has potential applications in:

  • Cardiovascular Therapy : As a cholesterol-lowering agent through HMG-CoA reductase inhibition.
  • Neurological Disorders : As a candidate for treating conditions such as ischemic stroke due to its neuroprotective properties.
  • Immunological Disorders : Its effects on B cell dynamics may provide avenues for treating autoimmune diseases.

属性

IUPAC Name

tert-butyl (E)-7-[3-(4-fluorophenyl)-1-propan-2-ylindol-2-yl]-3,5-dihydroxyhept-6-enoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H34FNO4/c1-18(2)30-24-9-7-6-8-23(24)27(19-10-12-20(29)13-11-19)25(30)15-14-21(31)16-22(32)17-26(33)34-28(3,4)5/h6-15,18,21-22,31-32H,16-17H2,1-5H3/b15-14+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

USGKHYXJISAYPE-CCEZHUSRSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N1C2=CC=CC=C2C(=C1C=CC(CC(CC(=O)OC(C)(C)C)O)O)C3=CC=C(C=C3)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)N1C2=CC=CC=C2C(=C1/C=C/C(CC(CC(=O)OC(C)(C)C)O)O)C3=CC=C(C=C3)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H34FNO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

467.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

129332-29-2
Record name tert-Butyl rel-(3R,5S,6E)-7-[3-(4-fluorophenyl)-1-(propan-2-yl)-1H-indol-2-yl]-3,5-dihydroxyhept-6-enoate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.121.896
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。